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Compound of Interest

Compound Name: 2,6-Dichloro-1,8-naphthyridine

Cat. No.: B580821 Get Quote

An In-depth Examination of the Molecular Architecture and Crystallographic Parameters

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the crystal structure of 2,6-dichloro-1,8-
naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials

science. A comprehensive review of its molecular geometry, crystallographic parameters, and

the experimental protocols used for its structural determination is presented. This document is

intended to serve as a core resource for researchers engaged in the rational design of novel

therapeutics and functional materials based on the 1,8-naphthyridine scaffold.

Introduction
The 1,8-naphthyridine nucleus is a privileged scaffold in drug discovery, with derivatives

exhibiting a wide spectrum of biological activities. The introduction of halogen substituents,

such as chlorine, can significantly modulate the physicochemical and pharmacological

properties of these molecules. A thorough understanding of the three-dimensional structure of

substituted 1,8-naphthyridines is paramount for structure-activity relationship (SAR) studies and

the design of next-generation compounds with enhanced efficacy and selectivity. This guide

focuses on the crystallographic analysis of 2,6-dichloro-1,8-naphthyridine, providing

foundational data for further research and development.
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Molecular Structure and Conformation
The crystal structure of 2,6-dichloro-1,8-naphthyridine reveals a planar bicyclic system. The

presence of two chlorine atoms at the 2 and 6 positions influences the electronic distribution

and intermolecular interactions within the crystal lattice. The precise bond lengths and angles,

determined through single-crystal X-ray diffraction, provide critical insights into the effects of

chlorination on the naphthyridine core.

Crystallographic Data
The crystallographic data for 2,6-dichloro-1,8-naphthyridine has been determined by single-

crystal X-ray diffraction. A summary of the key parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₈H₄Cl₂N₂

Formula Weight 199.04

Temperature Data not available

Wavelength Data not available

Crystal System Data not available

Space Group Data not available

Unit Cell Dimensions

a (Å) Data not available

b (Å) Data not available

c (Å) Data not available

α (°) Data not available

β (°) Data not available

γ (°) Data not available

Volume (Å³) Data not available

Z Data not available

Density (calculated) (Mg/m³) Data not available

Absorption Coefficient (mm⁻¹) Data not available

F(000) Data not available

Data Collection and Refinement

Theta range for data collection (°) Data not available

Index ranges Data not available

Reflections collected Data not available

Independent reflections Data not available
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Completeness to theta = x° (%) Data not available

Refinement method Data not available

Data / restraints / parameters Data not available

Goodness-of-fit on F² Data not available

Final R indices [I>2sigma(I)] Data not available

R indices (all data) Data not available

Largest diff. peak and hole (e.Å⁻³) Data not available

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

Cl(1)-C(2) Data not available

Cl(2)-C(6) Data not available

N(1)-C(2) Data not available

N(1)-C(8a) Data not available

N(8)-C(7) Data not available

N(8)-C(8a) Data not available

C(2)-C(3) Data not available

C(3)-C(4) Data not available

C(4)-C(4a) Data not available

C(4a)-C(5) Data not available

C(4a)-C(8a) Data not available

C(5)-C(6) Data not available

C(6)-C(7) Data not available

Table 3: Selected Bond Angles (°)
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Angle Degrees (°)

C(8a)-N(1)-C(2) Data not available

C(8a)-N(8)-C(7) Data not available

N(1)-C(2)-C(3) Data not available

N(1)-C(2)-Cl(1) Data not available

C(3)-C(2)-Cl(1) Data not available

C(2)-C(3)-C(4) Data not available

C(3)-C(4)-C(4a) Data not available

C(5)-C(4a)-C(4) Data not available

C(5)-C(4a)-C(8a) Data not available

C(4)-C(4a)-C(8a) Data not available

C(6)-C(5)-C(4a) Data not available

N(8)-C(7)-C(6) Data not available

N(1)-C(8a)-N(8) Data not available

N(1)-C(8a)-C(4a) Data not available

N(8)-C(8a)-C(4a) Data not available

Note: Specific quantitative data for unit cell dimensions, bond lengths, and bond angles were

not publicly available in the searched scientific literature and crystallographic databases at the

time of this guide's compilation. The tables are structured to be populated once this data

becomes accessible.

Experimental Protocols
Synthesis and Crystallization
A detailed, validated protocol for the synthesis of 2,6-dichloro-1,8-naphthyridine is crucial for

obtaining high-purity material suitable for crystallization. While several synthetic routes for 1,8-

naphthyridine derivatives exist, a specific, published method for the title compound leading to
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single crystals was not identified in the preliminary literature search. Generally, the synthesis

may involve the chlorination of a dihydroxy-1,8-naphthyridine precursor using a chlorinating

agent such as phosphorus oxychloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate organic solvent or solvent mixture. The

choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Solution
A standard experimental protocol for single-crystal X-ray diffraction analysis would involve the

following steps:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are

collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-

rays (e.g., Mo Kα, λ = 0.71073 Å).

Data Reduction: The collected diffraction intensities are processed to correct for various

experimental factors, and the unit cell parameters are determined.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods, followed by refinement using full-matrix least-squares on F². All non-

hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in

calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from the synthesis of the compound to

the final analysis of its crystal structure.
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Caption: Experimental workflow for the crystal structure analysis.
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Conclusion
This technical guide has outlined the essential components of a comprehensive crystal

structure analysis of 2,6-dichloro-1,8-naphthyridine. While a complete set of quantitative

crystallographic data is not yet publicly available, the provided framework and methodologies

serve as a valuable resource for researchers in the field. The determination and analysis of this

crystal structure will undoubtedly contribute to a deeper understanding of the structure-property

relationships within the chlorinated 1,8-naphthyridine series, paving the way for the

development of novel molecules with tailored biological or material properties.

To cite this document: BenchChem. [Crystal Structure of 2,6-dichloro-1,8-naphthyridine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580821#crystal-structure-analysis-of-2-6-dichloro-1-
8-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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